2-Methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid
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Overview
Description
2-Methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid is an organic compound with the molecular formula C13H12N2O5S This compound is known for its unique chemical structure, which includes a methoxy group, a pyridinyl group, and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Sulfonation: The 2-methoxybenzoic acid undergoes sulfonation using chlorosulfonic acid to introduce the sulfamoyl group.
Coupling Reaction: The sulfonated intermediate is then coupled with 3-aminopyridine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-carboxy-5-(pyridin-3-ylsulfamoyl)benzoic acid.
Scientific Research Applications
2-Methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but lacks the pyridinyl group.
2-Methoxy-5-(methylsulfonyl)benzoic acid: Similar structure but has a methylsulfonyl group instead of a pyridinyl group.
2-Methoxy-5-(aminosulfonyl)benzoic acid: Similar structure but has an aminosulfonyl group instead of a pyridinyl group.
Uniqueness
2-Methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid is unique due to the presence of the pyridinyl group, which enhances its ability to interact with biological targets through π-π interactions and hydrogen bonding. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-12-5-4-10(7-11(12)13(16)17)21(18,19)15-9-3-2-6-14-8-9/h2-8,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMRNVYYHVUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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